Potassium trifluoro(isoquinolin-5-yl)borate Potassium trifluoro(isoquinolin-5-yl)borate
Brand Name: Vulcanchem
CAS No.: 1242733-92-1
VCID: VC15864389
InChI: InChI=1S/C9H6BF3N.K/c11-10(12,13)9-3-1-2-7-6-14-5-4-8(7)9;/h1-6H;/q-1;+1
SMILES:
Molecular Formula: C9H6BF3KN
Molecular Weight: 235.06 g/mol

Potassium trifluoro(isoquinolin-5-yl)borate

CAS No.: 1242733-92-1

Cat. No.: VC15864389

Molecular Formula: C9H6BF3KN

Molecular Weight: 235.06 g/mol

* For research use only. Not for human or veterinary use.

Potassium trifluoro(isoquinolin-5-yl)borate - 1242733-92-1

Specification

CAS No. 1242733-92-1
Molecular Formula C9H6BF3KN
Molecular Weight 235.06 g/mol
IUPAC Name potassium;trifluoro(isoquinolin-5-yl)boranuide
Standard InChI InChI=1S/C9H6BF3N.K/c11-10(12,13)9-3-1-2-7-6-14-5-4-8(7)9;/h1-6H;/q-1;+1
Standard InChI Key STDAXMQHDJGDGH-UHFFFAOYSA-N
Canonical SMILES [B-](C1=C2C=CN=CC2=CC=C1)(F)(F)F.[K+]

Introduction

Structural and Chemical Identity

Molecular Architecture

Potassium trifluoro(isoquinolin-5-yl)borate consists of an isoquinoline heterocycle substituted at the 5-position with a trifluoroborate group (BF3\text{BF}_3^-) counterbalanced by a potassium ion (K+\text{K}^+). The isoquinoline scaffold, a fused bicyclic system comprising a benzene ring fused to a pyridine ring, introduces steric and electronic effects that influence reactivity. The trifluoroborate moiety enhances stability compared to boronic acids, making the compound resistant to protodeboronation and oxidation .

Comparative Structural Analysis

The substitution pattern on the isoquinoline ring significantly impacts reactivity. For example, potassium trifluoro(isoquinolin-4-yl)borate (CAS 1111733-07-3) exhibits distinct electronic properties due to the para-position of the trifluoroborate group relative to the nitrogen atom . Similarly, potassium (pyridin-2-yl)trifluoroborate (CAS 561328-70-9) demonstrates how simpler heterocycles affect boron-centered reactivity .

Synthesis and Manufacturing

General Synthetic Routes

The synthesis of potassium trifluoro(isoquinolin-5-yl)borate follows established methodologies for organotrifluoroborates. A common approach involves treating isoquinolin-5-ylboronic acid with potassium hydrogen fluoride (KHF2\text{KHF}_2) in an aqueous medium :

Isoquinolin-5-ylboronic acid+KHF2K[(isoquinolin-5-yl)BF3]+H2O\text{Isoquinolin-5-ylboronic acid} + \text{KHF}_2 \rightarrow \text{K}[\text{(isoquinolin-5-yl)BF}_3] + \text{H}_2\text{O}

This reaction capitalizes on the affinity of boron for fluoride ions, yielding the trifluoroborate salt in high purity. Alternative routes include transmetalation from Grignard reagents or directed ortho-metalation of prefunctionalized isoquinoline derivatives .

Reaction Optimization

Key parameters for optimal yield include:

  • Temperature: Reactions typically proceed at room temperature or under mild heating (40–60°C).

  • Solvent System: Polar aprotic solvents like acetonitrile or tetrahydrofuran are preferred for solubility and reaction homogeneity .

  • Stoichiometry: A 1:1 molar ratio of boronic acid to KHF2\text{KHF}_2 ensures complete conversion .

Physicochemical Properties

Solubility Profile

  • Polar Solvents: Highly soluble in water, methanol, and dimethylformamide.

  • Nonpolar Solvents: Poor solubility in hexane or toluene, necessitating phase-transfer catalysts for biphasic reactions .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a stable boron reagent, potassium trifluoro(isoquinolin-5-yl)borate participates in palladium-catalyzed cross-couplings to form biaryl structures. Its tolerance to diverse functional groups (e.g., esters, halogens) enables modular synthesis of complex molecules .

Ipso-Nitrosation Reactions

A landmark application involves its reaction with nitrosonium tetrafluoroborate (NOBF4\text{NOBF}_4) to yield nitrosoarenes (Table 1) :

K[(isoquinolin-5-yl)BF3]+NOBF45-Nitrosoisoquinoline+KBF4\text{K}[\text{(isoquinolin-5-yl)BF}_3] + \text{NOBF}_4 \rightarrow \text{5-Nitrosoisoquinoline} + \text{KBF}_4

Table 1: Nitrosation of Potassium Trifluoro(isoquinolin-5-yl)borate

SubstrateReagentConditionsYield (%)
Isoquinolin-5-yltrifluoroborateNOBF₄ (1.03 equiv)CH₃CN, rt, 30 sec95

This method achieves rapid conversion (30 seconds) under ambient conditions, outperforming traditional nitrosation routes that require harsh oxidants .

Mechanistic Insights

Nitrosation Pathway

The reaction proceeds via an ipso-substitution mechanism (Figure 1):

  • Coordination: NO+\text{NO}^+ from NOBF4\text{NOBF}_4 coordinates to the boron center.

  • Boron-Nitrogen Bond Formation: Nucleophilic attack by the aryl group displaces BF3\text{BF}_3.

  • Proton Transfer: Aqueous workup stabilizes the nitroso product .

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison of Organotrifluoroborates

CompoundHeterocycleSubstitution PositionKey Application
K[Isoquinolin-5-yl-BF₃]Isoquinoline5Nitrosoarene synthesis
K[Pyridin-2-yl-BF₃] Pyridine2Cross-coupling
K[Isoquinolin-4-yl-BF₃] Isoquinoline4Catalysis

The 5-position on isoquinoline enhances electrophilicity at the boron center, facilitating reactions with soft electrophiles like NO+\text{NO}^+ .

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